![molecular formula C9H20Cl2N2 B2812512 2,9-Diazaspiro[5.5]undecane dihydrochloride CAS No. 2227206-72-4](/img/structure/B2812512.png)
2,9-Diazaspiro[5.5]undecane dihydrochloride
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Overview
Description
2,9-Diazaspiro[55]undecane dihydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O It is a member of the diazaspiro family, which are known for their unique spirocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[55]undecane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2,9-Diazaspiro[5.5]undecane dihydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,9-Diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of 2,9-diazaspiro[5.5]undecane dihydrochloride are diverse, primarily focusing on its role as a precursor in the synthesis of bioactive compounds.
1.1. Synthesis of Bioactive Molecules
The compound serves as a valuable synthetic intermediate for creating various pharmacologically active substances. It can be modified to yield local anesthetics, antispasmodics, and other therapeutic agents. For instance, derivatives of this compound have been explored for their activity against obesity and pain management, as well as their potential effects on immune system disorders and psychotic conditions .
1.2. Case Study: Binding Affinity to Receptors
Research has demonstrated that derivatives of 2,9-diazaspiro[5.5]undecane exhibit substantial binding affinities to specific receptors, such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). A study indicated that certain modifications at position 9 significantly enhanced binding affinity, highlighting the importance of structural variations in pharmacological efficacy .
Compound | Binding Affinity (nM) | Target Receptor |
---|---|---|
Compound 1 | 13 | MCH-R1 |
Compound 2 | 16 | MCH-R1 |
Compound 3 | 11 | MCH-R1 |
Synthetic Chemistry Applications
The versatility of this compound extends to its use in synthetic chemistry.
2.1. Versatile Intermediate
This compound is recognized for its ability to undergo various chemical transformations to produce other valuable compounds. Its structure allows for selective functionalization at different positions, facilitating the synthesis of complex organic molecules .
2.2. Example Synthesis Pathways
- Hydrogenation Reactions: The compound can be hydrogenated to yield derivatives that possess distinct pharmacological properties.
- Alkylation Reactions: Alkylation with different amines or alkyl halides can generate a variety of functionalized spiro compounds with potential therapeutic applications.
Research into the biological activity of this compound has revealed several mechanisms through which it may exert its effects.
3.1. Central Nervous System Effects
Compounds derived from this structure have been studied for their potential impact on central nervous system disorders. Some derivatives showed promising results in preclinical trials, demonstrating efficacy in modulating neurotransmitter systems .
3.2. Case Study: Pharmacokinetics
A pharmacokinetic study evaluated the absorption and distribution of a specific derivative in rats, revealing an Area Under Curve (AUC) value of 332 ng·h/ml, indicating favorable bioavailability characteristics compared to similar compounds .
Mechanism of Action
The mechanism of action of 2,9-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the endoplasmic reticulum stress response, leading to the activation of molecular chaperones and subsequent cellular stress pathways . This mechanism is of particular interest in cancer research, where the compound’s ability to induce apoptosis in malignant cells is being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Uniqueness
2,9-Diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to induce specific cellular responses, such as the endoplasmic reticulum stress response, further distinguishes it from other diazaspiro compounds .
Biological Activity
2,9-Diazaspiro[5.5]undecane dihydrochloride is a unique compound within the class of diazaspiro compounds, which are characterized by their spirocyclic structure. This compound has garnered interest due to its potential biological activities, including effects on the central nervous system (CNS), metabolic pathways, and various receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a spiro-fused bicyclic framework that enhances its interaction with biological targets. The compound is often synthesized as a dihydrochloride salt to improve solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antagonism at GABA Receptors : It acts as a competitive antagonist at γ-aminobutyric acid type A (GABAAR) receptors, which are critical for inhibitory neurotransmission in the CNS. This interaction can modulate anxiety and seizure activity .
- Obesity Treatment : The compound has been implicated in the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. This inhibition may contribute to weight loss and metabolic regulation by decreasing lipogenesis .
- CNS Disorders : Preliminary studies suggest that derivatives of 2,9-diazaspiro[5.5]undecane may have therapeutic effects on various CNS disorders through modulation of neurotransmitter systems and receptor interactions .
The mechanisms underlying the biological activity of this compound involve several pathways:
- GABAAR Interaction : The competitive antagonism at GABAAR suggests potential applications in treating anxiety disorders or epilepsy by altering inhibitory signaling in the brain.
- ACC Inhibition : By inhibiting ACC, this compound may promote fat oxidation over storage, thus aiding in weight management and metabolic health.
- Receptor Binding Affinity : Studies have shown that modifications at specific positions on the diazaspiro structure can significantly affect binding affinity to various receptors, including neuropeptide Y receptors and melanocortin receptors .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Obesity : A study evaluating the effects of related compounds on weight loss demonstrated significant reductions in body weight and fat mass in rodent models through ACC inhibition and increased energy expenditure .
- CNS Activity Assessment : In vivo studies indicated that certain derivatives showed promise in reducing seizure frequency in animal models, suggesting potential for development into anti-epileptic drugs .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Properties
IUPAC Name |
2,9-diazaspiro[5.5]undecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(8-11-5-1)3-6-10-7-4-9;;/h10-11H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHLMYEMBTAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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